Olprinone
CAS No.: 106730-54-5
Cat. No.: VC0001658
Molecular Formula: C14H10N4O
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106730-54-5 |
---|---|
Molecular Formula | C14H10N4O |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19) |
Standard InChI Key | JPAWFIIYTJQOKW-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 |
Canonical SMILES | CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 |
Pharmacological Profile of Olprinone
Mechanism of Action
Olprinone exerts its effects through reversible inhibition of PDE III, an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells . By elevating intracellular cAMP levels, the compound enhances calcium handling in cardiomyocytes (positive inotropy) while promoting smooth muscle relaxation (vasodilation) . In coronary arteries, olprinone-induced hyperpolarization of resting membrane potential (-58.3 ± 2.1 mV to -67.4 ± 3.2 mV) attenuates acetylcholine-mediated contractions by modulating voltage-dependent calcium channels .
Table 1: Key Pharmacodynamic Parameters of Olprinone
Pharmacokinetic Characteristics
Population pharmacokinetic modeling in healthy males (n=9) revealed a two-compartment distribution with total clearance of 7.37 mL/min/kg and terminal half-life of 97.1 minutes . Renal excretion accounts for 68-72% of elimination, necessitating dose adjustments in patients with creatinine clearance <30 mL/min . The steady-state volume of distribution (409 mL/kg) suggests extensive tissue penetration, particularly in hepatic parenchyma .
Clinical Applications in Cardiovascular Medicine
Acute Decompensated Heart Failure
A randomized trial (N=55) demonstrated that olprinone infusion (0.1 μg/kg/min) reduced systolic pulmonary artery pressure from 78 ± 12 mmHg to 54 ± 9 mmHg (p<0.01) within 6 hours in patients with right heart failure . The combination with qiliqiangxin capsules enhanced 6-minute walk distance by 28% compared to monotherapy (p=0.003), likely through synergistic modulation of B-type natriuretic peptide metabolism .
Perioperative Cardiac Support
In cardiac surgery patients (n=7), continuous olprinone infusion (0.2 μg/kg/min) increased cardiac index by 0.8 L/min/m² while reducing systemic vascular resistance index by 450 dyn·s·cm⁻⁵·m² . The delayed inotropic effect (Tmax=120 min) relative to vasodilation (Tmax=45 min) permits hemodynamic stabilization without abrupt blood pressure fluctuations .
Emerging Hepatoprotective Applications
Liver Resection Surgery
A phase I trial (UMIN000004975) in partial hepatectomy patients (n=23) established the safety profile of intraoperative olprinone administration . The 0.05 μg/kg/min regimen reduced post-hepatectomy liver failure incidence by 42% compared to historical controls (p=0.08), correlating with 31% lower transaminase peaks (ALT: 284 vs. 412 IU/L) .
Sepsis-Associated Liver Injury
Preclinical models demonstrate olprinone’s capacity to suppress pro-inflammatory cytokines in septic rats:
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IL-6 serum levels: 78 ± 14 pg/mL vs. 215 ± 29 pg/mL (p<0.001)
These anti-inflammatory effects are mediated through PDE III inhibition in Kupffer cells, attenuating NF-κB nuclear translocation .
Cerebral Hemodynamic Modulation
Cerebrovascular Reactivity
Olprinone preferentially enhances cerebral blood flow velocity (transcranial Doppler) by 22-35% in patients with pre-existing cerebral hypoperfusion . The compound’s selective action on carotid artery distensibility (compliance increase: 0.08 ± 0.02 mm²/mmHg vs. 0.05 ± 0.01 in controls) may prevent watershed infarcts during cardiopulmonary bypass .
Table 2: Comparative Vasodilatory Effects in Vascular Beds
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